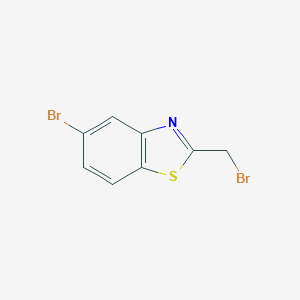

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-(bromomethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMIBNMZWVIQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(S2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560591 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110704-13-7 | |

| Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Benzothiazole Scaffolds in Advanced Organic Synthesis

The benzothiazole (B30560) moiety, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a "privileged" structure in medicinal chemistry and materials science. Its inherent aromaticity and the presence of both nitrogen and sulfur heteroatoms endow it with a unique electronic profile and the ability to engage in a variety of non-covalent interactions. This has led to the discovery of a wide spectrum of biological activities in benzothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.

In the realm of advanced organic synthesis, the benzothiazole scaffold serves as a robust and reliable platform for the construction of complex molecules. Its synthesis is well-established, with numerous methods available for its construction from readily available starting materials. The most common approaches involve the condensation of 2-aminothiophenols with various electrophilic partners, such as aldehydes, carboxylic acids, or their derivatives. This versatility allows for the facile introduction of a wide range of substituents at the 2-position, providing a primary handle for tailoring the properties of the final molecule.

Halogenated Benzothiazole Derivatives: Enhancing Synthetic Versatility

The introduction of halogen atoms, particularly bromine, onto the benzothiazole (B30560) scaffold significantly expands its synthetic potential. Halogenated benzothiazoles are not merely end-products; they are crucial intermediates that open up a vast landscape of chemical transformations. The carbon-bromine bond can be readily converted into other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, enabling the construction of intricate molecular architectures that would be difficult to access through other means.

Furthermore, the bromine atom can act as a directing group in subsequent electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization. The presence of a bromine atom can also modulate the electronic properties and lipophilicity of the molecule, which can be critical for optimizing biological activity or material performance.

A Key Synthon: the Research Context of 5 Bromo 2 Bromomethyl 1,3 Benzothiazole

Strategies for Benzothiazole (B30560) Core Formation with Bromine Substitution at C5

The introduction of a bromine atom at the C5 position of the benzothiazole nucleus is a critical step in the synthesis of the target compound. This can be achieved through direct bromination of a pre-formed benzothiazole or by utilizing a brominated precursor during the cyclization process.

Direct Bromination Approaches for Benzothiazoles

Direct electrophilic bromination of the benzothiazole ring system can be a complex process, often leading to a mixture of constitutional isomers. The substitution pattern is dictated by the electronic properties of the benzothiazole core and any existing substituents. For instance, the bromination of 2-aminobenzothiazoles can result in substitution at various positions on the benzene ring. nih.gov The reaction of 3-bromoaniline with potassium thiocyanate and bromine, a method to form the 2-aminobenzothiazole core, yields a mixture of 5-bromo- and 7-bromo-2-aminobenzothiazoles, necessitating separation of the desired 5-bromo isomer. nih.gov

Introduction of the Bromomethyl Group at C2

The conversion of a 2-methyl group to a 2-bromomethyl group is a key transformation in the synthesis of this compound. This is typically achieved through a free radical-mediated reaction.

Radical Bromination of 2-Methylbenzothiazole Derivatives

The most common and effective method for the bromination of a benzylic methyl group, such as the one at the C2 position of a 2-methylbenzothiazole derivative, is the Wohl-Ziegler reaction. researchgate.netmdpi.com This reaction utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to afford the bromomethyl product and a succinimidyl radical, which continues the chain reaction. jocpr.combldpharm.com

The selectivity of benzylic bromination over aromatic ring bromination is a key advantage of using NBS in non-polar solvents like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene. The low concentration of bromine maintained in the reaction mixture under these conditions favors the radical pathway over electrophilic aromatic substitution.

| Reagent | Initiator | Solvent | Conditions | Outcome |

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl4, 1,2-Dichlorobenzene | Reflux or light irradiation | Selective benzylic bromination |

Alternative Methods for C2 Bromomethylation in Related Heterocycles

While radical bromination with NBS is the predominant method, other reagents and conditions have been explored for benzylic bromination. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a catalytic amount of ZrCl4 has been reported as an alternative to NBS, which can sometimes prevent competing aromatic bromination.

Furthermore, greener approaches to benzylic bromination have been developed to move away from hazardous solvents like carbon tetrachloride. Microwave-assisted bromination using NBS in diethyl carbonate offers a more environmentally friendly alternative with reduced reaction times and often improved yields. Visible-light induced benzylic bromination with NBS, in some cases without the need for a photocatalyst, presents another sustainable option.

Multi-Step Synthesis Pathways for this compound

A logical and commonly employed multi-step synthesis for this compound involves a sequential approach, starting with the construction of the brominated benzothiazole core followed by the functionalization of the C2 position. A plausible synthetic route is outlined below:

Formation of a 5-Bromo-2-substituted-benzothiazole: A common starting point is the cyclization of a suitably substituted aniline. For instance, 4-bromo-2-nitroaniline can be reduced to 1-bromo-2,3-diaminobenzene, which can then undergo cyclization to form a 5-bromobenzimidazole derivative. A similar strategy starting from a brominated aminothiophenol would lead to the desired 5-bromobenzothiazole core. For example, the reaction of 2-amino-4-bromobenzenethiol with an appropriate reagent to introduce the 2-methyl group would yield 5-bromo-2-methylbenzothiazole.

Synthesis of 5-Bromo-2-methylbenzothiazole: This key intermediate can be synthesized through various methods. One approach involves the reaction of 4-bromoaniline. A multi-step sequence could involve the conversion of 4-bromoaniline to 2-amino-4-bromobenzenethiol, followed by cyclization with acetic anhydride or a similar reagent to install the 2-methyl group.

Radical Bromination of 5-Bromo-2-methylbenzothiazole: The final step involves the selective bromination of the methyl group at the C2 position of 5-bromo-2-methylbenzothiazole. This is typically achieved using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent under reflux or photochemical conditions, as detailed in section 2.2.1.

This multi-step approach allows for the controlled introduction of the required functional groups at specific positions on the benzothiazole scaffold.

Green Chemistry Principles in the Synthesis of Substituted Benzothiazoles

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to minimize environmental impact and enhance safety. Key areas of focus include the use of greener solvents, alternative energy sources, and catalytic methods.

In the context of synthesizing substituted benzothiazoles, several green strategies have been reported. The condensation of 2-aminothiophenols with aldehydes or other precursors can be carried out in water or other environmentally benign solvents, often with the aid of a reusable catalyst.

For the specific transformation of a methyl group to a bromomethyl group, the use of microwave irradiation in a solvent like diethyl carbonate instead of conventional heating in chlorinated solvents represents a significant green improvement. This not only reduces the use of hazardous materials but can also lead to shorter reaction times and increased energy efficiency. Similarly, visible-light promoted reactions offer a renewable energy source to drive the desired chemical transformations, potentially reducing the need for thermal energy and harsh reagents. The development of these greener synthetic methodologies is crucial for the sustainable production of fine chemicals and pharmaceutical intermediates.

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the 2-position of the benzothiazole ring is the most reactive site for nucleophilic attack. Its reactivity is comparable to that of benzylic halides, readily undergoing substitution reactions with a wide range of nucleophiles. These transformations typically proceed via an SN2 mechanism. The substitution allows for the introduction of diverse functional groups, forming critical C-N, C-O, and C-S bonds.

Table 1: Examples of Nucleophilic Substitution at the Bromomethyl Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 2-(Aminomethyl)-5-bromo-1,3-benzothiazole |

| Thiols | Thiophenol, Sodium Thiocyanate | 2-(Thio-substituted-methyl)-5-bromo-1,3-benzothiazole |

| Alcohols/Phenols | Sodium Phenoxide | 2-(Aryloxymethyl)-5-bromo-1,3-benzothiazole |

In reactions involving this compound, nucleophilic attack occurs selectively at the carbon of the bromomethyl group. This regioselectivity is attributed to the higher electrophilicity and accessibility of the sp³-hybridized carbon of the bromomethyl group compared to the sp²-hybridized carbons of the aromatic ring. The C-Br bond in the bromomethyl moiety is significantly weaker and more polarized than the C5-Br bond on the aromatic ring, facilitating its displacement. While palladium catalysis can induce reactions at the C5-bromo position, uncatalyzed nucleophilic substitution overwhelmingly favors the bromomethyl site. nih.gov

While direct studies on NGP for this compound are not extensively detailed, the behavior of analogous systems provides strong evidence for its potential role. For instance, the reaction of 2-(bromomethyl)-1,3-thiaselenole, a selenium-containing analogue, with nucleophiles demonstrates significant anchimeric assistance from the selenium atom. nih.gov The selenium atom, with its available lone pair, can act as an internal nucleophile, attacking the bromomethyl carbon to form a transient, high-energy, three-membered seleniranium intermediate. nih.gov This intramolecular step displaces the bromide ion, and a subsequent attack by an external nucleophile opens the strained ring. This pathway is often much faster than a direct SN2 reaction. wikipedia.org

Given the structural similarity, it is highly probable that the sulfur atom in the benzothiazole ring can provide similar anchimeric assistance, proceeding through a transient thiiranium ion intermediate, thereby accelerating the substitution at the bromomethyl position.

Reactions of the Bromine Substituent on the Benzene Ring (C5-Bromo)

The bromine atom at the C5 position of the benzothiazole ring is significantly less reactive towards nucleophiles than the bromomethyl group. However, it serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, which are pivotal for the functionalization of aryl halides.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. The C5-bromo substituent is well-suited for reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig couplings. These methods allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups. uzh.chnih.gov The general protocol involves a palladium catalyst, a suitable ligand (e.g., phosphines), and a base. uzh.chresearchgate.net

Table 2: Potential Cross-Coupling Reactions at the C5-Bromo Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (Aryl/Vinyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Heck Coupling | Alkene | C-C (Alkene) | Pd(OAc)₂, P(o-tolyl)₃ |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkyne) | Pd(PPh₃)₂Cl₂, CuI |

These reactions are highly versatile and tolerate a wide range of functional groups, enabling the synthesis of complex benzothiazole derivatives from a common precursor. uzh.chresearchgate.netchemrxiv.org

Electrophilic Aromatic Substitution on the Benzothiazole Core

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The benzothiazole ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the heterocyclic thiazole portion. Furthermore, the existing C5-bromo substituent also acts as a deactivating group.

The directing effect of the substituents determines the position of further substitution. The bromine at C5 is an ortho, para-director. The thiazole ring itself directs incoming electrophiles to the 4, 5, and 7 positions. Considering the deactivating nature of the ring and the C5-bromo group, forcing conditions are typically required for SEAr reactions like nitration, halogenation, or sulfonation. youtube.comlibretexts.org Theoretical studies and experimental evidence from related systems suggest that substitution is most likely to occur at the C4 or C6 positions. researchgate.netrsc.org For instance, bromination of aminobenzothiazoles shows that substitution patterns are heavily influenced by the existing groups. rsc.org The reaction generally proceeds via the formation of a positively charged intermediate known as an arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com

Cycloaddition Reactions and Heterocyclic Ring Annulation

The reactive handles on this compound make it a valuable substrate for constructing more complex, fused heterocyclic systems through ring annulation strategies. Annulation involves the formation of a new ring fused to the existing benzothiazole core.

A plausible synthetic strategy could involve a two-step sequence. First, the C5-bromo group can be functionalized using a cross-coupling reaction, for example, a Sonogashira coupling to introduce an alkyne substituent. The newly introduced alkyne and the existing bromomethyl group are now positioned for an intramolecular cyclization reaction. Treatment with a suitable base could deprotonate a nucleophile which then attacks the bromomethyl carbon, leading to the formation of a new fused ring system. Such strategies, which build molecular complexity from versatile scaffolds, are central to modern medicinal chemistry. nih.govnih.gov

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Methods

Direct spectroscopic and kinetic studies on 5-Bromo-2-(bromomethyl)-1,3-benzothiazole are not extensively documented in the current body of scientific literature. However, the reaction mechanisms can be inferred from studies of analogous compounds and general principles of organic chemistry. The primary reactive site of the molecule is the bromomethyl group at the 2-position of the benzothiazole (B30560) ring. This functionality is expected to readily undergo nucleophilic substitution reactions.

The most probable mechanism for the reaction of this compound with nucleophiles is a bimolecular nucleophilic substitution (S(_N)2) reaction. In an S(_N)2 mechanism, the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom of the bromomethyl group from the backside, leading to the simultaneous displacement of the bromide leaving group. This process results in an inversion of stereochemistry at the carbon center, although in this case, the carbon is prochiral.

Kinetic studies of similar 2-(halomethyl)benzothiazole derivatives would likely show second-order kinetics, confirming the bimolecular nature of the reaction. The rate of such reactions would be influenced by several factors including the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzothiazole ring. The electron-withdrawing nature of the benzothiazole ring system, and specifically the bromo substituent at the 5-position, is expected to enhance the electrophilicity of the methylene (B1212753) carbon, thereby increasing its susceptibility to nucleophilic attack.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be instrumental in monitoring the progress of these reactions and identifying the resulting products. For instance, in a reaction with a nucleophile, the disappearance of the proton and carbon signals corresponding to the bromomethyl group and the appearance of new signals corresponding to the product in the NMR spectrum would confirm the substitution.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species youtube.com.

For this compound, the LUMO is expected to be localized primarily on the (\sigma)* antibonding orbital of the C-Br bond in the bromomethyl group. This localization makes the methylene carbon the primary site for nucleophilic attack. The energy of the LUMO (E({LUMO})) is a key indicator of the molecule's electrophilicity; a lower E({LUMO}) suggests a greater susceptibility to nucleophilic attack.

The HOMO, on the other hand, would be distributed over the (\pi)-system of the benzothiazole ring. The energy of the HOMO (E({HOMO})) is related to the molecule's ability to donate electrons. The HOMO-LUMO energy gap ((\Delta)E = E({LUMO}) - E(_{HOMO})) is an important parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Quantum chemical calculations on substituted benzothiazoles have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels and their distribution sciencepub.netscirp.org. The presence of the electron-withdrawing bromo group at the 5-position is expected to lower both the HOMO and LUMO energy levels of the benzothiazole ring system. This lowering of the LUMO energy would further enhance the reactivity of the bromomethyl group towards nucleophiles.

The following table presents calculated HOMO and LUMO energies for benzothiazole and some of its derivatives, illustrating the effect of substitution on these frontier orbitals.

| Compound | E({HOMO}) (eV) | E(_{LUMO}) (eV) | (\Delta)E (eV) |

| Benzothiazole | -8.980 | -0.502 | 8.478 |

| 2-Methylbenzothiazole | -8.852 | -0.463 | 8.389 |

| 2-Aminobenzothiazole | -8.810 | -0.410 | 8.400 |

| 2-Mercaptobenzothiazole | -8.694 | -0.707 | 7.987 |

Data sourced from quantum chemical calculations on substituted benzothiazoles for corrosion inhibition studies sciencepub.net.

These data indicate that substituents can tune the electronic properties and reactivity of the benzothiazole core. For this compound, a detailed FMO analysis would provide valuable predictions about its reactivity in various chemical transformations.

Spectroscopic Methodologies for Structural Elucidation of 5 Bromo 2 Bromomethyl 1,3 Benzothiazole Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole, distinct signals would be expected for the aromatic protons and the methylene (B1212753) protons. The protons on the benzothiazole (B30560) ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atom at the 5-position and the inherent asymmetry of the benzothiazole core would lead to a complex splitting pattern for the three aromatic protons at positions 4, 6, and 7. The chemical shift and coupling constants of these protons would be crucial in confirming their relative positions. A key diagnostic signal would be a singlet for the bromomethyl (-CH₂Br) group, expected to appear in the range of δ 4.5-5.0 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom and the benzothiazole ring.

¹³C NMR: The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in this compound. The carbon of the bromomethyl group would likely appear in the range of δ 30-40 ppm. The carbons of the benzothiazole ring would be observed in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromine (C5) and the carbon at the 2-position (C2) bearing the bromomethyl group would have characteristic chemical shifts influenced by the electronegative substituents.

| Expected ¹H NMR Data | Expected ¹³C NMR Data |

| Aromatic Protons (H4, H6, H7) | Bromomethyl Carbon (-CH₂Br) |

| Bromomethyl Protons (-CH₂Br) | Aromatic Carbons (C4, C5, C6, C7, C3a, C7a) |

| Benzothiazole Carbons (C2) |

Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring would likely appear in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations would be seen as a series of bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibrations would be expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| Expected IR Absorption Bands (cm⁻¹) |

| ~3100-3000 (Aromatic C-H stretch) |

| ~1650-1600 (C=N stretch) |

| ~1600-1400 (Aromatic C=C stretch) |

| ~700-500 (C-Br stretch) |

Mass Spectrometry (HRMS, ESIMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS would be crucial for confirming the elemental composition of this compound. The exact mass measurement would be expected to match the calculated value for the molecular formula C₈H₅Br₂NS. The presence of two bromine atoms would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in a distinctive M, M+2, and M+4 peak cluster in the mass spectrum.

Electrospray Ionization Mass Spectrometry (ESIMS): ESIMS is a soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ or a molecular ion [M]⁺, further confirming the molecular weight of the compound.

| Mass Spectrometry Data | Expected Observation |

| Molecular Formula | C₈H₅Br₂NS |

| Molecular Weight | ~307 g/mol |

| HRMS (ESI) | Precise mass confirming C₈H₅Br₂NS |

| Isotopic Pattern | Characteristic pattern for two bromine atoms (M, M+2, M+4) |

Synthetic Utility of 5 Bromo 2 Bromomethyl 1,3 Benzothiazole As a Building Block

Construction of Fused Heterocyclic Systems

The unique structure of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. The presence of two bromine atoms at different positions facilitates a range of cyclization reactions.

Synthesis of Polycyclic Benzothiazolium Compounds

The 2-(bromomethyl)benzothiazole moiety is a key component in the synthesis of polycyclic benzothiazolium salts. A notable example is the dimerization of 2-(bromomethyl)benzothiazole to form pentacyclic bis-benzothiazolium compounds. mdpi.comdntb.gov.ua This type of reaction typically proceeds through an autoalkylation process in a suitable solvent like dry ethanol. mdpi.com The reaction likely involves the formation of a monoalkylated intermediate, which then undergoes an intermolecular reaction with another molecule of the starting material to yield the final dimeric structure. mdpi.com

A specific example is the synthesis of 6,13-dihydropyrazino[2,1-b:5,4-b′]bis(1,3-benzothiazole)-7,14-diiumdibromide from 2-(bromomethyl)benzothiazole. mdpi.comdntb.gov.ua While this starting material lacks the 5-bromo substituent, the fundamental reaction pathway illustrates a key synthetic application of the bromomethyl group in forming fused polycyclic systems. The introduction of the 5-bromo substituent in the starting material would be expected to produce the corresponding brominated pentacyclic product, further expanding the structural diversity of these compounds.

Table 1: Synthesis of a Pentacyclic bis-Benzothiazolium Compound

| Starting Material | Product | Reaction Type | Reference |

|---|

Incorporation into Complex Molecular Architectures (e.g., Triazoles)

The benzothiazole (B30560) scaffold is frequently integrated into more complex molecular architectures, such as triazoles, to generate compounds with significant biological potential. nih.govnih.gov The 1,2,3-triazole ring, in particular, can be readily synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov

In this context, a derivative of this compound can be envisioned as a key precursor. For instance, the bromomethyl group can be converted to an azide (B81097) or an alkyne, which can then participate in a cycloaddition reaction. A common strategy involves the synthesis of S-propargyl mercaptobenzothiazole, which then reacts with various azides to form the 1,2,3-triazole ring. nih.gov This approach has been used to create a series of novel 1,2,3-triazole-based benzothiazole derivatives. nih.gov

Furthermore, benzothiazole derivatives can be used to synthesize fused triazole systems, such as 1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles. researchgate.net These syntheses often involve the reaction of a hydrazino-benzothiazole derivative with a one-carbon synthon like formic acid. researchgate.net The reactivity of this compound allows for its conversion into the necessary hydrazino intermediate, thus providing a pathway to these complex fused heterocycles.

Formation of Functionalized Benzothiazole Derivatives

The dual reactivity of this compound allows for the straightforward synthesis of a wide range of functionalized derivatives. The bromomethyl group is particularly susceptible to nucleophilic substitution, while the bromo-substituent on the aromatic ring can undergo various transformations.

Derivatives with Activated Bromine for Further Transformations

The bromomethyl group at the 2-position of the benzothiazole ring is highly activated and serves as an excellent electrophilic site for reactions with various nucleophiles. This allows for the introduction of a wide range of functional groups. For example, it can react with thiols, amines, and other nucleophiles to form new C-S, C-N, and C-O bonds, respectively. This reactivity is fundamental to building more complex molecules from the benzothiazole core.

The bromine atom at the 5-position on the benzene (B151609) ring is less reactive than the bromomethyl group but can still participate in reactions such as nucleophilic aromatic substitution under more forcing conditions or palladium-catalyzed cross-coupling reactions. organic-chemistry.org This allows for the introduction of hydroxyl, amino, and other functional groups, as well as the formation of carbon-carbon bonds. The ability to selectively functionalize either the bromomethyl group or the bromo-substituted ring provides a powerful tool for creating a diverse array of benzothiazole derivatives. The use of brominated thiazoles as versatile starting materials for creating more complex and potentially pharmacologically active compounds is a well-established strategy in medicinal chemistry. researchgate.net

Development of Diverse Compound Libraries for Research

The synthetic versatility of this compound makes it an ideal scaffold for the development of diverse compound libraries for chemical and biological research. nih.gov The ability to introduce a wide variety of substituents at both the 2- and 5-positions allows for the systematic exploration of structure-activity relationships (SAR).

The benzothiazole nucleus is considered a "privileged" structure in medicinal chemistry, as it is a common feature in many biologically active compounds. mdpi.comresearchgate.net By using this compound as a starting point, researchers can rapidly generate libraries of novel compounds for screening against various biological targets. For example, libraries of benzothiazole-triazole hybrids nih.gov and other substituted benzothiazole derivatives researchgate.net have been synthesized and evaluated for their potential antimicrobial and other therapeutic properties. The ease of diversification offered by this building block accelerates the discovery of new lead compounds in drug development programs.

Table 2: Examples of Compound Classes Derived from Benzothiazole Scaffolds for Library Development

| Compound Class | Synthetic Strategy | Potential Applications | References |

|---|---|---|---|

| 1,2,3-Triazole-Benzothiazole Hybrids | Azide-Alkyne Cycloaddition | Anti-inflammatory, Antifungal, Anti-tuberculosis | nih.gov |

| Fused Benzothiazolo-triazoles | Intramolecular Cyclization | Anthelmintic | researchgate.net |

| Functionalized 2-Iminothiazolidin-4-ones | Reaction with Thiazolidinone Precursors | Antimicrobial, Antibiofilm | researchgate.net |

Role As a Precursor in Medicinal Chemistry Research

Intermediate in the Synthesis of Bioactive Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one heterocyclic ring. The benzothiazole (B30560) core is a prominent member of this class, and its derivatives are frequently synthesized to explore new therapeutic possibilities. The development of novel synthetic routes to access these molecules is a continuous effort in the field.

The synthesis of complex bioactive molecules often relies on the availability of versatile starting materials. While direct synthetic applications of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole are not extensively detailed in readily available literature, the general importance of substituted benzothiazoles as precursors is well-established. For instance, various 2-substituted benzothiazoles are synthesized through the condensation of 2-aminothiophenol (B119425) with a range of reagents like aldehydes, carboxylic acids, and ketones. The bromomethyl group in this compound serves as a potent electrophile, enabling a variety of nucleophilic substitution reactions to introduce new functional groups and build more complex heterocyclic systems. This reactivity is crucial for creating libraries of compounds for biological screening.

Contributions to Structure-Activity Relationship (SAR) Studies for Related Benzothiazole Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

To understand the impact of structural changes on biological activity, a combination of experimental and computational methods is employed.

Synthesis and Biological Evaluation: The primary approach involves the synthesis of a series of analogs with systematic structural modifications. For derivatives of this compound, this would involve reacting the bromomethyl group with various nucleophiles to introduce a range of substituents. These new compounds are then tested in relevant biological assays to determine their activity.

Computational Modeling: Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of ligands to their target proteins. These methods can elucidate the binding mode of a compound and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to its affinity. For benzothiazole analogs, these simulations can help rationalize why certain substitutions, like a bromo group, lead to enhanced activity by showing how they improve the fit within the target's binding site.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a set of known molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are used to quantify the structural features of the molecules.

The following table summarizes methodologies used in SAR studies of benzothiazole derivatives:

| Methodology | Description | Application to Benzothiazole Analogs |

| Analog Synthesis | Chemical synthesis of a series of related compounds with systematic structural variations. | Creation of libraries of benzothiazole derivatives with different substituents at various positions to probe the chemical space. |

| In Vitro/In Vivo Testing | Biological assays to determine the activity of the synthesized compounds against a specific target or in a disease model. | Screening of benzothiazole analogs for anticancer, antimicrobial, or other therapeutic activities to identify lead compounds. |

| Molecular Docking | Computational technique to predict the preferred orientation of a ligand when bound to a target protein. | To visualize and analyze the binding interactions of benzothiazole derivatives within the active site of a target enzyme or receptor. |

| Molecular Dynamics | Computer simulation method for analyzing the physical movements of atoms and molecules over time. | To assess the stability of the ligand-protein complex and understand the dynamic nature of the binding interactions. |

| QSAR | Statistical analysis to correlate the chemical structure of compounds with their biological activity. | To develop predictive models for the activity of new benzothiazole derivatives and to identify key structural features for optimal activity. |

Advanced Research Perspectives and Future Directions

Chemo- and Regioselective Transformations of Polyhalogenated Benzothiazoles

The presence of multiple halogen atoms on a benzothiazole (B30560) core, as in 5-Bromo-2-(bromomethyl)-1,3-benzothiazole, presents both a challenge and an opportunity for synthetic chemists. The key lies in achieving chemo- and regioselectivity, allowing for the controlled functionalization of specific positions on the molecule.

The reactivity of carbon-halogen bonds in polyhalogenated heterocycles does not always follow the expected order of I > Br > Cl > F. wuxibiology.com In bicyclic systems like benzothiazole, the electronic nature of the ring system can lead to unusual reactivity patterns. For instance, a C-Cl bond on an electron-deficient part of the molecule might be more reactive than a C-Br bond on an electron-rich portion. wuxibiology.com Computational methods, such as calculating the Lowest Unoccupied Molecular Orbital (LUMO) and Infrared (IR) stretching frequencies of the carbon-halogen bonds, can help predict the order of reactivity and guide the selective functionalization of polyhalogenated benzothiazoles. wuxibiology.com

For this compound, the bromine atom on the benzene (B151609) ring (C5-Br) and the bromine on the methyl group (C2-CH2Br) exhibit distinct reactivities. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is more amenable to metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise functionalization strategy. For example, the benzylic bromide can be displaced by a nucleophile first, followed by a subsequent cross-coupling reaction at the C5 position.

Recent studies have demonstrated the ability to achieve regioselective transformations in polyhalogenated systems. For instance, in certain polyhalogenated pyridines, bromine can be selectively replaced by fluorine, and subsequent catalytic hydrogenation can remove the bromine atoms, yielding fluorinated pyridines. rsc.org Similar strategies could be adapted for polyhalogenated benzothiazoles to introduce a diverse range of functional groups with high precision. The development of methods for the selective functionalization of polyhalogenated arenes and heterocycles using techniques like bromine/magnesium exchange further expands the toolkit for manipulating these complex molecules. nih.gov

Table 1: Comparison of Reactivity at Different Positions of this compound

| Position | Bond Type | Typical Reactions | Controlling Factors |

| 2-(bromomethyl) | Benzylic Bromide | Nucleophilic Substitution | Nature of the nucleophile, reaction conditions (temperature, solvent) |

| 5-bromo | Aryl Bromide | Metal-catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) | Catalyst system (metal, ligand), reaction conditions |

Catalytic Approaches for Derivatization

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective pathways for molecular derivatization. For this compound, catalytic approaches are crucial for unlocking its synthetic potential.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com The aryl bromide at the C5 position of this compound is an excellent handle for such transformations. Suzuki-Miyaura, Stille, Negishi, and Sonogashira couplings can be employed to introduce a wide variety of aryl, heteroaryl, vinyl, and alkynyl groups at this position. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. researchgate.netresearchgate.net For instance, nickel-catalyzed cross-coupling reactions have also been developed for the synthesis of 2-substituted benzothiazoles. rsc.org

The benzylic bromide at the C2 position can also participate in cross-coupling reactions. Palladium-catalyzed cross-coupling of similar pseudobenzylic halides, such as 2-(chloromethyl)-2,1-borazaronaphthalene, with organotrifluoroborates has been shown to be an effective method for forming sp3-sp2 and sp3-sp bonds. nih.gov This suggests that this compound could undergo similar transformations, allowing for the introduction of diverse substituents at the 2-methyl position.

C-H Functionalization: Direct C-H functionalization has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. nih.gov While the C5 position is already halogenated, other C-H bonds on the benzothiazole ring could potentially be targeted for direct functionalization. Iridium-catalyzed C-H borylation, for example, has been successfully applied to 2,1,3-benzothiadiazole, enabling regioselective functionalization. nih.govacs.org The development of similar catalytic systems for benzothiazoles could provide new avenues for derivatization, bypassing the need for pre-functionalized starting materials.

Table 2: Catalytic Derivatization Strategies for this compound

| Reaction Type | Target Position | Catalyst System (Example) | Introduced Functional Group |

| Suzuki-Miyaura Coupling | C5-Br | Pd(PPh3)4 / Base | Aryl, Heteroaryl, Vinyl |

| Sonogashira Coupling | C5-Br | Pd(PPh3)2Cl2 / CuI / Base | Alkynyl |

| Heck Coupling | C5-Br | Pd(OAc)2 / Ligand / Base | Alkenyl |

| Buchwald-Hartwig Amination | C5-Br | Pd catalyst / Ligand / Base | Amino |

| Cross-Coupling of Benzylic Halide | C2-CH2Br | Palladium catalyst / Ligand | Aryl, Alkenyl, Alkynyl |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from traditional batch-wise methods to continuous flow and automated platforms offers significant advantages in terms of efficiency, safety, scalability, and reproducibility. researchgate.netresearchgate.netnih.gov The synthesis and derivatization of benzothiazoles, including this compound, are well-suited for such integration.

Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netresearchgate.netakjournals.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. researchgate.net Furthermore, hazardous reagents or intermediates can be generated and consumed in situ, enhancing the safety of the process. researchgate.net

The synthesis of benzothiazoles has been successfully adapted to flow chemistry. For example, a multistep continuous-flow protocol has been developed for the synthesis of condensed tricyclic benzothiazoles. researchgate.net Catalyst- and supporting-electrolyte-free electrochemical synthesis of benzothiazoles has also been achieved in a flow reactor, offering a green and efficient method for their preparation. nih.govthieme-connect.com These examples highlight the feasibility of integrating the synthesis and subsequent derivatization of this compound into a continuous flow process. This would enable the rapid generation of a library of derivatives for screening in various applications.

Automated Synthesis Platforms: Automated synthesis platforms combine robotics, software, and analytical tools to perform chemical reactions with minimal human intervention. nih.govwikipedia.orgchemspeed.com These platforms can accelerate the discovery and optimization of new molecules by enabling high-throughput experimentation. researchgate.net By integrating flow chemistry modules with automated liquid handling and analysis, it is possible to create a fully automated system for the synthesis and characterization of novel compounds. chemistryworld.com

The derivatization of this compound is an ideal candidate for automated synthesis. A library of nucleophiles and coupling partners could be automatically dispensed into reaction vials or flow reactors, and the resulting products could be purified and analyzed in a high-throughput manner. This approach would significantly accelerate the exploration of the chemical space around the benzothiazole scaffold.

Exploration of Novel Reactivity Pathways

Beyond the well-established nucleophilic substitution and cross-coupling reactions, researchers are exploring novel reactivity pathways to further expand the synthetic utility of polyhalogenated benzothiazoles. These investigations often delve into unconventional reaction mechanisms and the unique electronic properties of the heterocyclic system.

One area of interest is the exploration of unusual reactivity patterns in polyhalogenated heterocycles. wuxibiology.comrsc.org As mentioned earlier, the relative reactivity of different carbon-halogen bonds can be influenced by the electronic environment of the molecule. wuxibiology.com This can lead to unexpected but synthetically useful transformations. For example, under certain conditions, a typically less reactive halogen might be selectively activated, enabling regioselective functionalization that would be difficult to achieve through conventional methods. The study of these unusual reactivities can lead to the discovery of new synthetic strategies. nih.gov

Another avenue of exploration is the generation and trapping of reactive intermediates. For instance, the generation of heteroarynes from halogenated precursors is a powerful method for the synthesis of highly functionalized aromatic systems. The development of methods to generate a benzothiazolyne from a di- or polyhalogenated benzothiazole could open up new possibilities for derivatization through cycloaddition reactions or nucleophilic additions. nih.gov

Furthermore, the development of photocatalytic methods for the synthesis and functionalization of benzothiazoles is a rapidly growing field. nih.gov Visible-light-induced reactions offer a green and sustainable alternative to traditional methods that often require harsh conditions or toxic reagents. nih.gov Exploring the photocatalytic reactivity of this compound could lead to the discovery of novel transformations and the development of more environmentally friendly synthetic routes.

Design of Next-Generation Synthetic Methodologies

The design of next-generation synthetic methodologies for benzothiazoles is driven by the principles of efficiency, selectivity, sustainability, and atom economy. This involves the development of novel catalytic systems, the use of greener reaction media, and the design of one-pot or tandem reaction sequences that minimize waste and purification steps.

Advanced Catalytic Systems: The development of more active and selective catalysts is a key focus. This includes the design of novel ligands for metal catalysts that can control the regioselectivity of cross-coupling reactions in polyhalogenated systems. mdpi.com The use of earth-abundant metal catalysts, such as iron or copper, as alternatives to precious metals like palladium is also a major goal. organic-chemistry.org Furthermore, the development of nanocatalysts and immobilized catalysts can facilitate catalyst recovery and reuse, improving the sustainability of the synthetic process. nih.govmdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles. nih.govresearchgate.net This includes the use of environmentally benign solvents such as water or ethanol, or even performing reactions under solvent-free conditions. nih.govmdpi.com Microwave-assisted synthesis and mechanochemical methods are also being explored as energy-efficient alternatives to conventional heating. nih.gov

Tandem and One-Pot Reactions: Designing synthetic routes that involve multiple bond-forming events in a single pot can significantly improve efficiency and reduce waste. For example, a one-pot, three-component reaction between a thiol, oxalyl chloride, and 2-aminothiophenol (B119425) has been developed for the synthesis of benzothiazoles. nih.gov The development of similar tandem or one-pot strategies for the derivatization of this compound would be a significant advancement. This could involve, for instance, a sequence of a nucleophilic substitution at the benzylic position followed by an in-situ cross-coupling reaction at the aryl bromide position, all in a single reaction vessel.

By embracing these advanced research perspectives and future directions, the scientific community can continue to unlock the full potential of this compound as a valuable building block for the creation of novel and functional molecules.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-(bromomethyl)-1,3-benzothiazole, and how can purity be optimized?

The synthesis typically involves bromination of precursor benzothiazole derivatives. For example, bromination of 2-(chloromethyl)-1,3-benzothiazole using HBr or PBr₃ under reflux conditions may yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is recommended to achieve >95% purity. Monitoring reaction progress with TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ ~4.8 ppm (s, CH₂Br), δ ~7.5–8.2 ppm (aromatic protons). ¹³C NMR confirms bromine substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 294.89) .

- X-ray Crystallography : Single-crystal analysis resolves regiochemistry and crystal packing, as demonstrated in related brominated thiazoles .

Q. How should this compound be stored to maintain stability, and what are its key degradation pathways?

Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar). Degradation occurs via hydrolysis of the bromomethyl group, especially in humid environments. Regular stability testing via ¹H NMR is advised, as Safety Data Sheets (SDS) often lack detailed stability data .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during bromination of benzothiazole derivatives?

Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic Bromination : Use Br₂ in acetic acid to favor substitution at electron-rich positions. Steric hindrance from the methyl group may direct bromination to the 5-position .

- Metal-Catalyzed Methods : CuBr₂ or NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeCl₃) improves selectivity .

- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, aiding reaction design .

Q. What pharmacological activities are associated with brominated benzothiazoles, and how can they be evaluated?

Brominated benzothiazoles exhibit:

- Anticancer Activity : Screen against cancer cell lines (e.g., HepG2, SW620) via MTT assays. Derivatives show IC₅₀ values <10 µM by disrupting tubulin polymerization .

- Antimicrobial Properties : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC ~8–32 µg/mL) .

- Neuroprotective Effects : Evaluate inhibition of acetylcholinesterase (AChE) in vitro, with IC₅₀ values comparable to donepezil .

Q. How can this compound be utilized in material science, particularly in organic electronics?

Brominated benzothiazoles serve as:

- Organic Semiconductors : Incorporate into π-conjugated polymers (e.g., with thiophene units) for OLEDs or solar cells. The bromine substituent enhances electron-withdrawing capacity, reducing bandgaps (Eg ~2.1 eV) .

- Chemical Sensors : Functionalize gold nanoparticles for detecting heavy metals (e.g., Hg²⁺) via fluorescence quenching .

Q. What analytical challenges arise in detecting byproducts during synthesis, and how are they resolved?

- Isomeric Byproducts : Differentiate regioisomers via 2D NMR (COSY, NOESY) or GC-MS fragmentation patterns .

- Trace Impurities : Use UPLC-MS with a BEH C18 column (1.7 µm particles) for high-resolution separation .

- Quantitative Analysis : Develop calibration curves using HPLC-DAD (λ = 254 nm) with spiked standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.